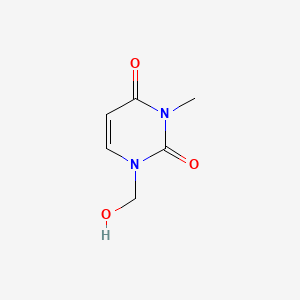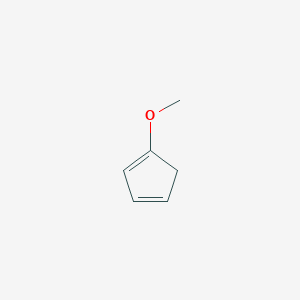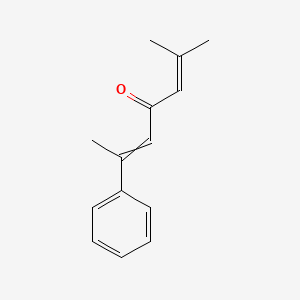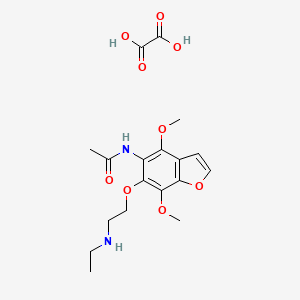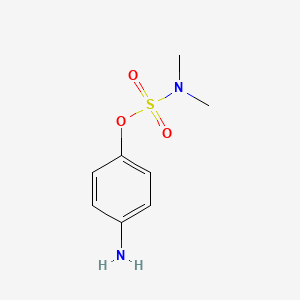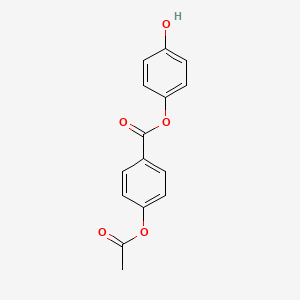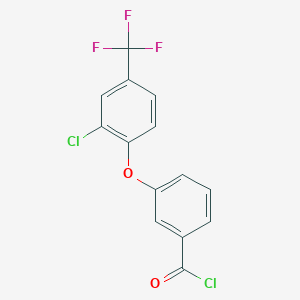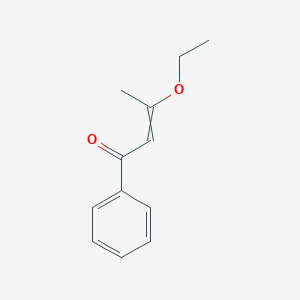
3-Ethoxy-1-phenylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C12H14O2 It is a member of the enone family, characterized by the presence of a conjugated carbonyl group and an alkene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate β-keto ester, which undergoes subsequent dehydration to yield the desired enone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions. The use of organic solvents and purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the α or β positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, amines.
Aplicaciones Científicas De Investigación
3-Ethoxy-1-phenylbut-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for its ability to interact with biological targets.
Industry: It is utilized in the production of fine chemicals, fragrances, and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1-phenylbut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The conjugated enone system allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities, enabling it to modify proteins and other biomolecules.
Comparación Con Compuestos Similares
3-Phenylbut-1-ene: Shares a similar structure but lacks the ethoxy group.
1-Phenylbut-2-en-1-one: Similar enone structure but without the ethoxy substitution.
4-Phenylbut-3-en-2-one: Another enone with a different substitution pattern.
Uniqueness: 3-Ethoxy-1-phenylbut-2-en-1-one is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
77252-92-7 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-ethoxy-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-10(2)9-12(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clave InChI |
YFGCKOMKVYGEEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=CC(=O)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


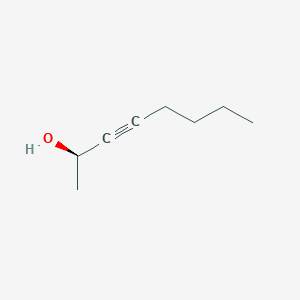


![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
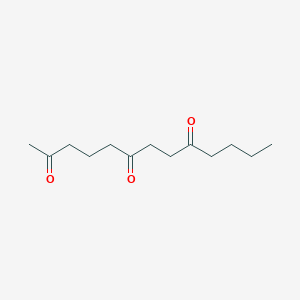
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
